molecular formula C21H24N4O5S2 B2942105 N,N-diethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide CAS No. 851808-86-1

N,N-diethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Cat. No. B2942105
M. Wt: 476.57
InChI Key: JVXRTBCBTBFEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H24N4O5S2 and its molecular weight is 476.57. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

One study focused on the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups, highlighting their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Another area of application is in the design of enzyme inhibitors. Compounds incorporating the benzenesulfonamide moiety have been tested for their cytotoxic activities and potential as carbonic anhydrase inhibitors. Some derivatives demonstrated interesting cytotoxic activities, crucial for further anti-tumor activity studies, and strong inhibition of human carbonic anhydrase isoforms, suggesting potential therapeutic applications in treating conditions associated with dysregulated enzyme activity (Gul et al., 2016).

Advanced Intermediates for Nitrogenous Heterocycles

The synthesis of benzhydrylamines through base-mediated intramolecular C-arylation of N-benzyl-2-nitrobenzenesulfonamides has been explored, with the resulting compounds serving as advanced intermediates toward nitrogenous heterocycles. These intermediates could facilitate the development of various nitrogen-containing compounds with potential pharmaceutical applications (Kisseljova, Smyslová, & Krchňák, 2014).

Solid-Phase Synthesis Techniques

Research has also been conducted on solid-phase synthesis techniques involving benzenesulfonamide derivatives. These techniques have facilitated the efficient synthesis of complex molecules, such as anagrelide sulfonyl analogues, which could have implications in the development of new therapeutic agents (McMaster et al., 2014).

properties

IUPAC Name

N,N-diethyl-4-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S2/c1-3-23(4-2)32(29,30)19-10-8-17(9-11-19)20(26)24-13-12-22-21(24)31-15-16-6-5-7-18(14-16)25(27)28/h5-11,14H,3-4,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXRTBCBTBFEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.